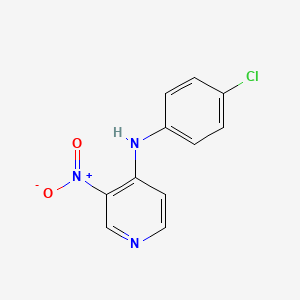

N-(4-chlorophenyl)-3-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

56809-50-8 |

|---|---|

Molecular Formula |

C11H8ClN3O2 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-nitropyridin-4-amine |

InChI |

InChI=1S/C11H8ClN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |

InChI Key |

KAMDRDMOIHSXAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])Cl |

solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Chlorophenyl 3 Nitropyridin 4 Amine and Analogues

Strategic Approaches to the Pyridine (B92270) Core Functionalization

Functionalizing the pyridine core to build N-(4-chlorophenyl)-3-nitropyridin-4-amine requires precise control over the introduction of two key substituents: the 3-nitro group and the N-(4-chlorophenyl)amino group at the 4-position. The inherent electronic properties of the pyridine ring are central to these transformations.

Nucleophilic Aromatic Substitution in Pyridine Systems for C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for creating C-N bonds in pyridine systems. scribd.com The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it more susceptible to attack by nucleophiles. youtube.com This reactivity is particularly pronounced at the positions ortho (C-2) and para (C-4) to the ring nitrogen. youtube.comstackexchange.com

The mechanism involves the attack of a nucleophile on the electron-poor carbon atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com The stability of this intermediate is crucial and dictates the feasibility of the reaction. For attacks at the C-2 and C-4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This stabilization is not possible when the attack occurs at the C-3 position. Consequently, nucleophilic substitution on pyridines occurs preferentially at the 2- and 4-positions. youtube.comstackexchange.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction, which concludes with the elimination of the leaving group and the restoration of aromaticity. youtube.comresearchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine

| Position of Attack | Intermediate Stability | Rationale | Outcome |

|---|---|---|---|

| C-2 (ortho) | High | Negative charge delocalized onto the ring nitrogen. stackexchange.com | Favored |

| C-4 (para) | High | Negative charge delocalized onto the ring nitrogen. stackexchange.com | Favored |

| C-3 (meta) | Low | Negative charge cannot be delocalized onto the ring nitrogen. stackexchange.com | Disfavored |

Nitration Reactions of Pyridine Derivatives for 3-Nitro Substitution

Direct nitration of the pyridine ring is a challenging process. The nitrogen atom in the ring is basic and reacts with the electrophilic nitrating species (NO₂⁺), leading to the formation of an N-nitropyridinium ion. This deactivates the ring towards further electrophilic attack, resulting in very low yields of nitropyridines under standard nitrating conditions (e.g., nitric acid/sulfuric acid mixtures). scribd.comresearchgate.net

To overcome this, alternative strategies have been developed. One effective method involves the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position. oc-praktikum.de Nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid yields 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net This intermediate can then be deoxygenated, for instance with PCl₃, to furnish the desired 4-nitropyridine. researchgate.net

Another powerful method for achieving 3-nitro substitution involves reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. This forms an N-nitropyridinium intermediate. Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982) in good yields. researchgate.netntnu.no The mechanism is believed to involve a youtube.comnih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.net

Table 2: Comparison of Nitration Methods for Pyridine Derivatives

| Method | Substrate | Reagents | Key Intermediate | Product Position | Reference |

|---|---|---|---|---|---|

| N-Oxide Route | Pyridine-N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | 4-Nitro | oc-praktikum.deresearchgate.net |

| Dinitrogen Pentoxide Method | Pyridine | 1. N₂O₅ 2. NaHSO₃ (aq) | N-Nitropyridinium ion | 3-Nitro | researchgate.netntnu.no |

| Direct Nitration | 4-Aminopyridine (B3432731) | Fuming HNO₃ / H₂SO₄ | Not applicable | 3-Nitro | chemicalbook.com |

Amination Protocols for Introducing the N-(4-chlorophenyl) Moiety

The introduction of the N-(4-chlorophenyl) group at the 4-position of a 3-nitropyridine precursor is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-chloroaniline (B138754) acts as the nucleophile, displacing a suitable leaving group, most commonly a halogen like chlorine, from the C-4 position of the pyridine ring.

The presence of the electron-withdrawing 3-nitro group further activates the C-4 position towards nucleophilic attack, making this substitution reaction more facile. The reaction between a 4-halo-3-nitropyridine and 4-chloroaniline proceeds by the addition-elimination mechanism characteristic of SNAr. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with p-chloroaniline in refluxing ethanol (B145695) can yield the corresponding N-aryl-3-nitropyridin-2-amine. nih.gov A similar strategy would apply to a 4-chloro-3-nitropyridine (B21940) substrate to form the target molecule. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the acid generated.

Multi-Step Synthesis Pathways and Optimization

Sequential Reaction Design for this compound Synthesis

A logical synthetic route to this compound involves a sequence of reactions that build the required functionality onto the pyridine ring. A plausible pathway starts from a readily available precursor like 4-chloropyridine. nih.gov

A potential synthetic sequence is outlined below:

Nitration: The starting material, such as 4-aminopyridine, can be nitrated to introduce the nitro group. Treating 4-aminopyridine with fuming nitric acid in concentrated sulfuric acid yields 4-amino-3-nitropyridine (B158700). chemicalbook.com

Diazotization and Halogenation (Sandmeyer Reaction): The amino group of 4-amino-3-nitropyridine can be converted to a chloro group. This involves diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrochloric acid, followed by reaction with a copper(I) chloride catalyst to yield 4-chloro-3-nitropyridine.

Nucleophilic Aromatic Substitution: The final step is the reaction of 4-chloro-3-nitropyridine with 4-chloroaniline. This SNAr reaction, facilitated by the activating effect of the nitro group, forms the desired C-N bond, yielding this compound.

An alternative approach could start with 2,4-dichloro-3-nitropyridine, where selective substitution at the C-4 position with 4-chloroaniline would be the key step, followed by removal or transformation of the C-2 chlorine if necessary. google.com

Table 3: Plausible Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Aminopyridine | Fuming HNO₃, H₂SO₄, 0-90°C | 4-Amino-3-nitropyridine | Electrophilic Nitration |

| 2 | 4-Amino-3-nitropyridine | 1. NaNO₂, HCl 2. CuCl | 4-Chloro-3-nitropyridine | Sandmeyer Reaction |

| 3 | 4-Chloro-3-nitropyridine | 4-Chloroaniline, Heat | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Catalytic Approaches in the Synthesis of this compound Precursors

While SNAr is a common method for C-N bond formation, transition-metal-catalyzed cross-coupling reactions offer a powerful alternative, particularly when the SNAr reaction is sluggish or requires harsh conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between aryl halides and amines. nih.govnih.gov

This catalytic approach could be applied to the synthesis of precursors. For instance, the coupling of a dihalopyridine with 4-chloroaniline could be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand (like Xantphos), and a base (such as sodium tert-butoxide). nih.govnih.gov This would form an N-(4-chlorophenyl)halopyridine intermediate, which could then be subjected to nitration to yield the final product or a related isomer.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, also provide a viable route. organic-chemistry.org These reactions can couple aryl halides with amines or N-heterocycles, often under milder conditions than traditional uncatalyzed SNAr. A copper(I) catalyst, such as CuI or Cu₂O, in the presence of a ligand, can facilitate the amination step in the synthesis of this compound precursors. organic-chemistry.org These catalytic methods broaden the scope of applicable substrates and can improve reaction efficiency and functional group tolerance. researchgate.net

Green Chemistry Considerations in the Synthesis of this compound

The traditional synthesis of N-aryl-4-aminopyridines often involves nucleophilic aromatic substitution (SNAr) reactions, typically by reacting a halo-nitropyridine with an aniline (B41778) derivative. For instance, the related isomer, N-(4-chlorophenyl)-3-nitropyridin-2-amine, is synthesized by refluxing 2-chloro-3-nitropyridine with p-chloroaniline in ethanol. nih.govresearchgate.net While ethanol is a relatively benign solvent, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to further reduce environmental impact.

Key green methodologies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. rsc.orgresearchgate.net This technique reduces energy consumption and minimizes the formation of byproducts. The SNAr reaction between 4-chloro-3-nitropyridine and 4-chloroaniline could be optimized under microwave conditions, potentially in a solvent-free or high-boiling point, recyclable solvent like PEG (polyethylene glycol). nih.gov

Catalyst-Free and Solvent-Free Reactions: For certain nucleophilic aromatic substitutions, reactions can be conducted under solvent-free conditions, which eliminates solvent waste, a major contributor to chemical pollution. researchgate.net Heating a mixture of the reactants directly, possibly with a solid support or under microwave irradiation, aligns with green chemistry goals.

Continuous-Flow Processes: Continuous-flow chemistry offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. The nitration of the pyridine ring and the subsequent amination step could be adapted to a flow system. beilstein-journals.org This approach allows for precise control over reaction parameters, potentially reducing waste and improving yield. For example, a continuous-flow reduction of a nitro group using trichlorosilane (B8805176) has been demonstrated as an efficient and clean process. beilstein-journals.org

Use of Greener Solvents: If a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Relevance to Green Chemistry | Potential Application |

|---|---|---|---|

| Conventional Heating (Reflux) | Simple setup, well-established. | Moderate; can be improved with green solvents. | Baseline method for SNAr. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, fewer byproducts. | High; energy efficiency, potential for solvent-free conditions. rsc.org | Accelerating the C-N bond formation step. |

| Continuous-Flow Processing | Enhanced safety, scalability, precise control. | High; resource efficiency, waste minimization. beilstein-journals.org | Integration of nitration and amination steps. |

Derivatization Strategies for this compound and its Intermediates

The structure of this compound features three key reactive sites: the nitro group, the secondary amine linkage, and the chlorophenyl ring. Each of these sites can be selectively modified to produce a library of new compounds.

Chemical Transformations of the Nitro Group

The electron-withdrawing nitro group is a versatile functional handle that can be transformed into various other groups, fundamentally altering the electronic properties of the pyridine ring.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine, yielding N4-(4-chlorophenyl)pyridine-3,4-diamine. This reaction is a critical step in the synthesis of many heterocyclic compounds. A wide array of reducing agents can be employed, with the choice often depending on functional group tolerance and desired selectivity. wikipedia.orgnih.gov

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. wikipedia.org

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). semanticscholar.org

Transfer Hydrogenation: Reagents such as sodium hydrosulfite or triethylsilane in the presence of a catalyst can also be used. organic-chemistry.org

Partial Reduction to Hydroxylamine (B1172632): Under controlled conditions, the reduction can be stopped at the hydroxylamine stage (R-NHOH). wikipedia.orgmdpi.com This can be achieved using reagents like zinc dust in aqueous ammonium (B1175870) chloride or through specific catalytic systems, such as rhodium on carbon with hydrazine. wikipedia.orgresearchgate.net

Denitration: It is also possible to replace the nitro group with a hydrogen atom (hydrodenitration), although this typically requires harsh conditions, such as high-temperature catalytic hydrogenation. wikipedia.org More recent developments have shown that the nitro group can be used as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura amination, though this is a less common synthetic route. nih.govmdpi.com

Table 2: Summary of Nitro Group Transformations

| Transformation | Product Functional Group | Common Reagents | Reference |

|---|---|---|---|

| Complete Reduction | Amine (-NH2) | H2/Pd-C, Fe/HCl, SnCl2 | wikipedia.orgsemanticscholar.org |

| Partial Reduction | Hydroxylamine (-NHOH) | Zn/NH4Cl, Electrolytic reduction | wikipedia.orgmdpi.com |

| Hydrodenitration | Hydrogen (-H) | High-temp catalytic hydrogenation | wikipedia.org |

Reactions Involving the Amine Functionality

The secondary amine bridge (–NH–) connecting the pyridine and chlorophenyl rings can undergo reactions typical of secondary amines, such as alkylation and acylation.

N-Alkylation: Introduction of an alkyl group onto the secondary amine nitrogen can be achieved using an alkyl halide in the presence of a base. A procedure for a related N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine involves using sodium hydride (NaH) as a base and methyl iodide as the alkylating agent in DMF. nih.gov This method can be adapted to introduce various alkyl, benzyl, or other substituted groups. researchgate.net Care must be taken to avoid overalkylation, though modern methods using N-aminopyridinium salts as ammonia (B1221849) surrogates offer pathways for selective monoalkylation. chemrxiv.orgnih.gov

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding amide. researchgate.net This reaction is often used to install protecting groups or to synthesize bioactive amide derivatives. nih.gov For example, reacting the parent amine with acetyl chloride would yield N-acetyl-N-(4-chlorophenyl)-3-nitropyridin-4-amine.

Modifications on the Chlorophenyl Substituent

The chlorine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. The key challenge is to achieve selectivity for the C-Cl bond without cleaving the diarylamine C-N bond.

Suzuki-Miyaura Coupling: This reaction allows for the replacement of the chlorine atom with an alkyl, vinyl, or aryl group by reacting the substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govsemanticscholar.org This modification can be used to synthesize a diverse range of biaryl or aryl-alkyl derivatives.

Buchwald-Hartwig Amination: This powerful reaction can replace the chlorine atom with a primary or secondary amine, creating a new C-N bond. wikipedia.orglibretexts.org This would transform the initial molecule into a derivative containing a substituted phenylenediamine moiety. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. organic-chemistry.org While the reaction is robust, functional group tolerance must be considered, as some strong bases may not be compatible with the nitro group. libretexts.org

Table 3: Cross-Coupling Reactions on the Chlorophenyl Ring

| Reaction Name | Bond Formed | Key Reagents | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/alkyl boronic acid, Pd catalyst, base | Biaryl or alkyl-aryl derivatives. mdpi.com |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary/secondary amine, Pd catalyst, base, phosphine ligand | Substituted phenylenediamine derivatives. wikipedia.org |

In-depth Structural Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a notable absence of detailed experimental data for the specific compound This compound . While the user has requested a comprehensive article on its molecular and supramolecular structure, including X-ray crystallography and advanced spectroscopic characterization, such specific research findings for this particular molecule are not publicly available at this time.

It is crucial to distinguish this compound from its well-studied isomer, N-(4-chlorophenyl)-3-nitropyridin-2-amine . For the 2-amine isomer, extensive research has been published, providing detailed insights into its crystal structure, molecular conformation, and intermolecular interactions. nih.govresearchgate.net This available data includes precise measurements of dihedral angles, analyses of intramolecular hydrogen bonds (such as N—H···O and C—H···N), and descriptions of crystal packing features like π–π stacking and C—H···O contacts. nih.govresearchgate.net

However, the positional change of the amino bridge from the 2-position to the 4-position on the pyridine ring fundamentally alters the compound's chemical structure. This structural difference would lead to significant variations in:

Molecular Geometry: The spatial arrangement of the pyridine and chlorophenyl rings would differ.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding, particularly between the amine hydrogen and the nitro group's oxygen, is geometrically distinct in the 4-amine isomer compared to the 2-amine isomer.

Spectroscopic Signatures: The chemical shifts in NMR spectra and the vibrational modes in IR and Raman spectra would be characteristic of the 4-amine substitution pattern.

Due to the strict requirement to focus solely on this compound, and the lack of specific experimental data for this compound in the public domain, it is not possible to generate the detailed, data-driven article as requested in the outline. Providing data from its 2-amine isomer would be scientifically inaccurate and misleading. Further experimental research is required to elucidate the specific molecular and supramolecular characteristics of this compound.

Elucidation of Molecular and Supramolecular Structures of N 4 Chlorophenyl 3 Nitropyridin 4 Amine

Advanced Spectroscopic Characterization

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of N-(4-chlorophenyl)-3-nitropyridin-4-amine is expected to display characteristic bands corresponding to various electronic transitions within its conjugated system. The key structural features influencing these transitions are the 3-nitropyridine (B142982) moiety and the N-(4-chlorophenyl) substituent. The interplay between the electron-donating amino bridge and the electron-withdrawing nitro group, in conjunction with the extended π-system of the phenyl ring, governs the positions and intensities of the absorption maxima.

Detailed research findings on the specific UV-Visible spectrum of the title compound are not extensively documented. However, analysis of the parent chromophore, 4-amino-3-nitropyridine (B158700), provides a foundational understanding. researchgate.net The substitution of a hydrogen atom on the amino group with a 4-chlorophenyl ring is expected to induce a bathochromic shift in the absorption maxima due to the extension of the conjugated system.

The following interactive data table presents hypothetical yet plausible UV-Visible absorption data for this compound, inferred from the analysis of its structure and comparison with related compounds. This data is intended to be representative and illustrative of the expected electronic transitions.

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assigned Transition |

| 4-Amino-3-nitropyridine (Reference) | ~350-390 | High | Ethanol (B145695) | π→π* (Intramolecular Charge Transfer) |

| This compound (Predicted) | ~370-410 | High | Ethanol | π→π* (Extended Conjugation) |

| This compound (Predicted) | ~260-290 | Moderate | Ethanol | π→π* (Benzenoid) |

| This compound (Predicted) | ~420-450 | Low | Ethanol | n→π* |

The predicted long-wavelength absorption band in this compound is likely due to an intramolecular charge transfer (ICT) transition. This transition involves the movement of electron density from the electron-rich part of the molecule (the amino group and the phenyl ring) to the electron-deficient part (the nitropyridine ring). The presence of the electron-withdrawing nitro group strongly facilitates this charge transfer, contributing to the absorption at longer wavelengths. The band in the shorter wavelength region can be attributed to the π→π* transitions localized more on the aromatic rings. The weak n→π* transition is expected at the longest wavelength, as is typical for such transitions.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl 3 Nitropyridin 4 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to solve the electronic structure of molecules, providing a basis for predicting a wide range of properties, from molecular geometry to spectroscopic behavior. These calculations are computationally efficient yet highly accurate, making them a cornerstone of theoretical chemistry.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like N-(4-chlorophenyl)-3-nitropyridin-4-amine, with its rotatable bonds, conformational analysis is essential to identify the most stable conformer(s).

In a study on the isomer N-(4-chlorophenyl)-3-nitropyridin-2-amine, X-ray crystallography revealed that intramolecular interactions, such as N—H⋯O and C—H⋯N hydrogen bonds, contribute to a nearly planar molecular structure. nih.govresearchgate.net The dihedral angle between the pyridine (B92270) and benzene (B151609) rings was found to be a mere 9.89 (8)°. nih.govresearchgate.net A similar computational geometry optimization for this compound would be expected to reveal the preferred orientation of the chlorophenyl and nitropyridin rings relative to each other, influenced by intramolecular forces.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. Two important concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other molecules. For this compound, the nitro group and the nitrogen atoms of the pyridine ring would be expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once the optimized geometry of a molecule is determined, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific absorption bands, providing a detailed understanding of the molecule's vibrational behavior. While experimental spectroscopic data for this compound is not available in the sources reviewed, theoretical calculations could predict its IR and Raman spectra.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and its interactions with its environment. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

Conformational Flexibility and Stability in Different Environments

MD simulations can reveal how the conformation of this compound changes over time. By simulating the molecule in a vacuum or in different solvent environments, researchers can explore its conformational landscape and identify the most stable and frequently occurring conformations. This information is particularly valuable for understanding how the molecule might behave in different chemical or biological contexts.

Solvent Effects on Molecular Behavior

The solvent can have a profound impact on the behavior of a molecule. MD simulations are an excellent tool for investigating these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation, stability, and dynamics of this compound. For example, simulations could reveal the formation of hydrogen bonds between the molecule and water molecules, or how the molecule's conformation changes in a nonpolar solvent.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling for Potential Biological Targets

While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, the known interactions of analogous compounds and its structural isomer, N-(4-chlorophenyl)-3-nitropyridin-2-amine, offer significant insights. The crystal structure of the latter reveals key intramolecular hydrogen bonds and intermolecular π-π stacking interactions. These features suggest that this compound likely engages in similar interactions with protein targets.

The molecular architecture of this compound, featuring a pyridine ring, a nitro group, an amino linker, and a chlorophenyl ring, presents multiple opportunities for interactions within a protein's binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine proton is a potential hydrogen bond donor. The nitro group, with its oxygen atoms, can also participate in hydrogen bonding. Furthermore, the aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions with the amino acid residues of a target protein.

Computational studies on similar N-aryl-pyridinamine derivatives have shown their potential to inhibit kinases, such as Cyclin-Dependent Kinase 2 (CDK2), by forming hydrogen bonds with the hinge region of the ATP-binding site and hydrophobic interactions within the pocket. Given these precedents, it is plausible to hypothesize that this compound could also target protein kinases or other enzymes where such interactions are critical for inhibition.

Identification of Key Binding Hotspots and Interaction Types

Based on the functional groups present in this compound, several key interaction types can be predicted to be dominant in its binding to a protein target.

Hydrogen Bonds: The secondary amine linker (N-H) is a prime candidate for donating a hydrogen bond to a backbone carbonyl or a side-chain acceptor (e.g., Asp, Glu, Gln, Asn). The pyridine nitrogen and the oxygens of the nitro group are likely hydrogen bond acceptors from donor residues (e.g., Lys, Arg, Ser, Thr, Tyr).

π-π Stacking and T-shaped Interactions: The pyridine and chlorophenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are crucial for anchoring the ligand within the binding site.

Hydrophobic Interactions: The chlorophenyl group can fit into hydrophobic pockets of a protein, interacting with nonpolar residues like leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and alanine (B10760859) (Ala). The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Table 1: Predicted Interaction Types for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridine Ring | Hydrogen Bond Acceptor, π-π Stacking | Ser, Thr, Tyr, Asn, Gln, Phe, Trp |

| Nitro Group | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |

| Amine Linker (N-H) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Main-chain C=O |

| Chlorophenyl Ring | Hydrophobic, π-π Stacking, Halogen Bond | Leu, Ile, Val, Ala, Phe, Tyr, Trp |

In Silico ADMET Predictions (excluding clinical implications)

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. These computational models evaluate a molecule's drug-likeness based on its physicochemical properties.

Computational Assessment of Drug-like Properties

The drug-like properties of this compound can be computationally assessed using established rules such as Lipinski's Rule of Five. This rule outlines molecular properties that are common in orally active drugs.

Lipinski's Rule of Five:

Molecular Weight (MW): less than 500 g/mol

LogP (octanol-water partition coefficient): not more than 5

Hydrogen Bond Donors (HBD): not more than 5

Hydrogen Bond Acceptors (HBA): not more than 10

For this compound (C₁₁H₈ClN₃O₂), the calculated properties are:

Molecular Weight: 249.66 g/mol (complies)

LogP: A calculated LogP would likely be in the range of 2-3 (complies)

Hydrogen Bond Donors: 1 (the amine N-H) (complies)

Hydrogen Bond Acceptors: The pyridine nitrogen, the two oxygens of the nitro group, and potentially the amine nitrogen, totaling 4 (complies)

Based on these parameters, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties and has a higher likelihood of being orally bioavailable.

Table 2: In Silico Prediction of Drug-like Properties for this compound

| Property | Predicted Value/Status | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 249.66 g/mol | Yes (< 500) |

| LogP | ~2-3 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl 3 Nitropyridin 4 Amine Derivatives

Systematic Modification of the Chlorophenyl Moiety

The N-(4-chlorophenyl) group is a key component of the lead compound, and its modification can significantly influence biological activity through alterations in lipophilicity, electronic properties, and steric interactions.

The nature and position of the halogen substituent on the phenyl ring are critical determinants of a compound's biological activity. While direct SAR studies on N-(4-chlorophenyl)-3-nitropyridin-4-amine are not extensively available in the public domain, inferences can be drawn from related structures. For instance, in a series of N-alkyl-N-(substituted phenyl)pyridin-2-amine derivatives, a para-substituent on the phenyl ring was found to be preferable for enhancing antiproliferative activity. nih.gov This suggests that the 4-chloro substitution in the parent compound is likely a favorable position.

Systematic replacement of the chlorine atom with other halogens such as fluorine, bromine, or iodine would be a logical step in SAR exploration. Such modifications would alter the electronic nature (electronegativity and inductive effects) and the size of the substituent, which in turn can affect binding affinity to a target protein. The substitution pattern on the N-aryl ring has been shown to yield conflicting results in different assays, highlighting the complexity of these interactions. pharmacy180.com For example, in one study on anthranilic acid derivatives, the order of activity for monosubstitution was found to be 3' > 2' > 4', while in another assay, 2'-chloro derivatives were more potent than their 3'-chloro counterparts. pharmacy180.com

| Compound | Modification on Phenyl Ring | Key Observation | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-3-nitropyridin-2-amine | 4-chloro | Planar conformation stabilized by intramolecular hydrogen bonds. | nih.gov |

| Analogous N-phenylpyrimidin-4-amine derivatives | Various substitutions | Demonstrated potent inhibitory activity as USP1/UAF1 deubiquitinase inhibitors. | nih.gov |

Replacing the 4-chlorophenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and identify moieties that may enhance activity or improve physicochemical properties. For instance, substituting the phenyl ring with other aromatic systems like naphthyl or biphenyl (B1667301) could introduce additional hydrophobic interactions.

The introduction of heteroaromatic rings, such as pyridine (B92270), pyrimidine, or indole, can introduce new hydrogen bond donors and acceptors, potentially leading to improved target engagement. Studies on related N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown that these compounds can act as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In another study, the replacement of a phenyl moiety with various substituted indoles in a different scaffold led to compounds with significantly increased potency. mdpi.com

| Scaffold | Aromatic/Heteroaromatic Moiety | Biological Target/Activity | Reference |

|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine | Pyridine, Pyrimidine | CDK2 inhibitors | nih.gov |

| Bis(heteroaryl)piperazines | Indole | Increased potency in preclinical evaluations. | mdpi.com |

Exploration of the Pyridine Ring Substituents

The substituents on the pyridine ring, namely the amino group at the 4-position and the nitro group at the 3-position, are fundamental to the compound's structure and activity.

The position of the amino group on the pyridine ring can dramatically alter the molecule's geometry and its interaction with biological targets. A comparison between the 4-amino isomer (the target compound) and the 2-amino isomer, N-(4-chlorophenyl)-3-nitropyridin-2-amine, reveals significant structural differences. The 2-amino isomer has been shown to adopt an almost planar conformation, which is stabilized by an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group. nih.gov This planarity can influence how the molecule intercalates with DNA or fits into the binding pocket of a protein.

The shift of the amine group from the 4-position to the 2-position also alters the crystal packing and is likely to affect physicochemical properties such as solubility. These differences in three-dimensional structure and properties are expected to translate into distinct biological activity profiles for the 2-amine and 4-amine isomers.

| Compound | Isomer | Key Structural Feature | Potential Impact | Reference |

|---|---|---|---|---|

| This compound | 4-amine | - | Likely different biological activity profile compared to the 2-amine isomer. | - |

| N-(4-chlorophenyl)-3-nitropyridin-2-amine | 2-amine | Almost planar molecule with intramolecular N-H···O hydrogen bonding. | Affects molecular interactions and physicochemical properties. | nih.gov |

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov This reactivity is a key aspect of the biological activity of many nitroaromatic compounds. The position of the nitro group is critical; its presence at the ortho or para position to a leaving group can increase the reactivity of haloarenes towards nucleophilic substitution reactions. nih.gov

The biological activity of many nitro compounds is dependent on the enzymatic reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can then interact with cellular macromolecules, such as DNA, leading to cytotoxic effects. nih.gov The position of the nitro group can also affect the mutagenicity of nitroarenes, not just by influencing the ease of metabolic activation, but also by determining the geometry of interaction between the active metabolite and DNA. nih.gov Studies on nitro-containing chalcones have also demonstrated that the position of the nitro group plays an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com The nitro group's electron-withdrawing nature can also modulate the pharmacokinetic and pharmacodynamic profiles of a drug. svedbergopen.com

Modifications of the Amino Linker

The secondary amine that links the chlorophenyl and nitropyridine moieties is another key site for modification. Altering this linker can affect the molecule's flexibility, conformation, and hydrogen bonding capabilities.

N-alkylation of the amino linker to create a tertiary amine, as demonstrated in the related 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, can lead to significant changes in biological activity. nih.gov In that particular series, the tertiary amine derivative exhibited significant cytotoxic activity. nih.gov The introduction of different alkyl or even small cyclic groups on the nitrogen atom can modulate the compound's lipophilicity and steric profile, which can fine-tune its interaction with a biological target. For instance, in the aforementioned study, an N-allyl group showed comparable potency to an N-methyl group, while a bulkier N-cyclopentyl group or an electron-withdrawing N-acetyl group resulted in reduced or no potency. nih.gov

Furthermore, replacing the NH linker with other functionalities such as an ether, methylene, sulfide, sulfoxide, or amide has been shown to significantly reduce the activity in other series of compounds like anthranilic acid derivatives, highlighting the essential role of the NH moiety for activity. pharmacy180.com

| Compound Series | Linker Modification | Effect on Activity | Reference |

|---|---|---|---|

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | N-methyl | Significant cytotoxic activity. | nih.gov |

| N-allyl | Comparable potency to N-methyl. | ||

| N-cyclopentyl or N-acetyl | Reduced or no potency. | ||

| Anthranilic acid derivatives | Replacement of NH with O, CH2, S, SO2, N-CH3, or N-COCH3 | Significantly reduced activity. | pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in predicting the activity of novel compounds and in identifying the key molecular features that drive biological responses.

The development of predictive QSAR models for this compound derivatives would involve the calculation of a wide range of molecular descriptors for a set of analogs with known biological activities. These descriptors, which quantify various aspects of molecular structure such as electronic, steric, and hydrophobic properties, are then used to build a mathematical model that can predict the activity of new, untested compounds. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed to develop these models. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

A crucial outcome of QSAR studies is the identification of key molecular descriptors that are most influential in determining the biological activity of a compound series. For this compound derivatives, it is plausible that a combination of electronic, steric, and topological descriptors would be significant.

A hypothetical table of key molecular descriptors could be presented as:

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive (within a certain range) |

| Dipole Moment | Polarity and charge distribution | Negative |

| HOMO Energy | Electron-donating ability | Positive |

| LUMO Energy | Electron-accepting ability | Negative |

| Molecular Weight | Size of the molecule | Parabolic relationship |

| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity | Positive |

This is a hypothetical data table for illustrative purposes.

Chemical Reactivity and Reaction Mechanism Studies of N 4 Chlorophenyl 3 Nitropyridin 4 Amine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in N-(4-chlorophenyl)-3-nitropyridin-4-amine is rendered highly electron-deficient by the presence of the nitro group and the ring nitrogen atom. This electronic characteristic makes it susceptible to nucleophilic attack. Generally, nucleophilic aromatic substitution (SNAr) on pyridine rings occurs preferentially at the C2 and C4 positions (ortho and para to the ring nitrogen), as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.com

In the case of 4-substituted-3-nitropyridines, the C2 and C6 positions are activated towards nucleophiles. However, the existing bulky N-(4-chlorophenyl)amino group at the C4 position exerts significant steric hindrance and electronic effects, influencing the regioselectivity of further substitutions.

One notable and unexpected reaction pathway for 4-arylamino-3-nitropyridines involves substitution at the N-1 position of the pyridine ring. Studies on the reaction of 4-chloro-3-nitropyridine (B21940) with primary aromatic amines have shown that alongside the expected C4 substitution, 1-aryl-4-arylimino-3-nitropyridines are also formed. This occurs through an intermediate pyridinium (B92312) salt, which then undergoes a complex mechanism involving addition, heterocyclic ring opening, re-closure, and elimination to yield the final N-1 substituted product. rsc.org This suggests that under certain conditions, the pyridine nitrogen of this compound could potentially act as a nucleophilic site itself or be susceptible to reactions that proceed via such intermediates.

Furthermore, vicarious nucleophilic substitution (VNS) is a potential pathway for the functionalization of the pyridine ring. This method allows for the introduction of substituents at positions occupied by hydrogen. For nitropyridines, VNS reactions typically occur at positions ortho or para to the nitro group, suggesting that the C2 and C5 positions of this compound could be targets for such reactions. ntnu.nonih.gov

Reduction Chemistry of the Nitro Group

The nitro group at the C3 position is one of the most reactive sites in this compound and its reduction is a key transformation, leading to the versatile intermediate N¹-(4-chlorophenyl)pyridine-3,4-diamine. This diamine is a crucial precursor for the synthesis of fused heterocyclic systems.

The reduction of aromatic nitro compounds to their corresponding primary amines is a well-established transformation in organic chemistry, and numerous reagents can be employed to achieve this. nih.gov The choice of reductant can be tailored based on the presence of other functional groups in the molecule.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a highly efficient method. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. For the closely related compound 3-nitropyridin-4-amine, catalytic hydrogenation with 10% Pd/C in a methanol/THF solvent mixture at 10°C successfully yields pyridine-3,4-diamine in 97% yield. chemicalbook.com This method is generally clean and high-yielding.

Metal/Acid Systems: The use of metals in acidic media is a classic and reliable method. Common combinations include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid. These methods are robust and tolerate a range of functional groups, although they can require harsh workup procedures to remove metal salts.

Electrochemical Reduction: An alternative approach is the electrochemical reduction of 3-nitropyridines in an acidic solution, which can simultaneously introduce a nucleophilic group at the C2 position. nih.gov

The resulting diamine, N¹-(4-chlorophenyl)pyridine-3,4-diamine, possesses two adjacent amino groups with different nucleophilicities, which is pivotal for subsequent cyclization reactions.

| Reagent/Method | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | MeOH/THF, 10°C, 1 atm H₂ | N¹-(4-chlorophenyl)pyridine-3,4-diamine | High yield and clean reaction. chemicalbook.com |

| SnCl₂·2H₂O | Ethanol (B145695) or Ethyl Acetate, heat | N¹-(4-chlorophenyl)pyridine-3,4-diamine | Effective for aromatic nitro groups, tolerates other reducible groups. |

| Fe/CH₃COOH | Acetic acid, heat | N¹-(4-chlorophenyl)pyridine-3,4-diamine | A mild and common laboratory method. |

| Electrochemical Reduction | Acidic solution (e.g., H₂SO₄ in MeOH) | Can yield 2-substituted-3,4-diaminopyridine derivatives | Offers simultaneous reduction and functionalization. nih.gov |

Reactivity of the Amine Functionality

The this compound molecule contains a secondary amine bridge. The lone pair of electrons on this nitrogen atom is delocalized into both the pyridine and the phenyl rings, reducing its basicity and nucleophilicity compared to aliphatic amines. However, it still retains sufficient reactivity to participate in several characteristic amine reactions.

Acylation and Alkylation: The secondary amine can undergo N-acylation with acyl chlorides or anhydrides and N-alkylation with alkyl halides. These reactions would typically require a base to neutralize the acid byproduct. However, Friedel-Crafts type reactions are generally incompatible with substrates containing amino groups, as the amine's lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This coordination forms a positively charged complex, which strongly deactivates the aromatic rings towards electrophilic attack. libretexts.org

Basicity and Salt Formation: As an amine, the compound can be protonated by strong acids to form pyridinium salts. The basicity is influenced by the electronic effects of the attached aromatic rings and the nitro group.

Influence on Ring Reactivity: The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack unless under harsh conditions. The primary role of the amine group in this context is to further modulate the nucleophilic susceptibility of the pyridine ring.

Specific studies detailing the alkylation or acylation of the secondary amine in this compound are not prevalent, but the reactivity can be inferred from general principles of arylamine chemistry. organic-chemistry.org

Cyclization and Ring-Forming Reactions Involving this compound Precursors

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor to fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. This class of compounds is structurally analogous to purines (as 3-deazapurines) and often exhibits biological activity. nih.gov

The key step in these syntheses is the reduction of the nitro group to form N¹-(4-chlorophenyl)pyridine-3,4-diamine, as discussed in section 7.2. This ortho-diamine is the direct precursor for the construction of the fused imidazole ring. The cyclization is typically achieved by reacting the diamine with a one-carbon electrophile. This process is a condensation reaction that forms the five-membered imidazole ring fused to the pyridine core.

Common cyclization strategies include:

Reaction with Carboxylic Acids: Heating the diamine with a carboxylic acid (or its derivative, like an acid chloride or anhydride) in a dehydrating agent such as polyphosphoric acid (PPA) is a common method. The choice of carboxylic acid determines the substituent at the C2 position of the resulting imidazo[4,5-c]pyridine ring. For example, using formic acid leads to an unsubstituted C2 position. nih.gov

Reaction with Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent or under specific catalytic conditions, can also yield the imidazo[4,5-c]pyridine scaffold. For instance, reacting 3,4-diaminopyridine with various benzaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) has been used to synthesize 2-phenyl-substituted imidazo[4,5-c]pyridines. nih.gov

Reaction with Orthoesters: Reagents like triethyl orthoformate can be used to install an unsubstituted C2-position on the imidazole ring. These reactions are often catalyzed by acids, such as ytterbium triflate, which facilitates the condensation. nih.govresearchgate.net

These cyclization reactions provide a robust and versatile route to a wide array of substituted imidazo[4,5-c]pyridines, where one of the nitrogen atoms of the new imidazole ring is substituted with the 4-chlorophenyl group derived from the starting material.

| Precursor | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| N¹-(4-chlorophenyl)pyridine-3,4-diamine | R-COOH | Polyphosphoric Acid (PPA), heat | 2-R-1-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

| N¹-(4-chlorophenyl)pyridine-3,4-diamine | R-CHO | Na₂S₂O₅ or other catalysts | 2-R-1-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine nih.gov |

| N¹-(4-chlorophenyl)pyridine-3,4-diamine | HC(OEt)₃ | Yb(OTf)₃, heat | 1-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine nih.govresearchgate.net |

Role of N 4 Chlorophenyl 3 Nitropyridin 4 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The molecular architecture of N-(4-chlorophenyl)-3-nitropyridin-4-amine makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry and biology. The strategic placement of reactive sites on the this compound scaffold allows it to be elaborated into fused-ring systems and other intricate molecular structures through various cyclization and functional group transformation reactions.

A key transformation is the reduction of the nitro group to a primary amine. This reaction converts the molecule into N4-(4-chlorophenyl)pyridine-3,4-diamine, a 1,2-diamine derivative. Such ortho-diamines are classic precursors for the synthesis of a wide array of fused heterocycles. For example, condensation of this diamine with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, would yield substituted pyrido[3,4-b]pyrazines. Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of pyrido[3,4-d]imidazoles.

Furthermore, the existing amino group can be a handle for building other ring systems. Diazotization of the amino group could lead to a diazonium salt, which could then be used to form fused pyridotriazole systems. The pyridine (B92270) nitrogen itself can be alkylated to form pyridinium (B92312) salts, which can undergo further reactions and rearrangements. The presence of the nitro group strongly influences the reactivity of the pyridine ring, making it susceptible to certain nucleophilic substitution reactions, a common strategy in the functionalization of nitropyridines. ntnu.no

The table below summarizes potential heterocyclic systems that could be synthesized from this compound.

| Starting Material Functional Group(s) | Reagent/Reaction Condition | Resulting Heterocyclic Core |

| 3-Nitro and 4-Amino groups | 1. Reduction of nitro group (e.g., with H₂, Pd/C) 2. Condensation with α-dicarbonyl compound | Pyrido[3,4-b]pyrazine |

| 3-Nitro and 4-Amino groups | 1. Reduction of nitro group 2. Reaction with a carboxylic acid or equivalent | Pyrido[3,4-d]imidazole |

| 4-Amino group | 1. Diazotization (e.g., with NaNO₂, HCl) 2. Intramolecular cyclization | Fused Pyridotriazole |

Scaffold for Medicinal Chemistry Research (excluding clinical)

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold for non-clinical medicinal chemistry research due to its inherent structural features that are commonly found in bioactive molecules. Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in a vast number of pharmacologically active compounds.

The key attributes of this scaffold include:

Hydrogen Bonding Capabilities: The secondary amine acts as a hydrogen bond donor, while the pyridine nitrogen and the nitro group act as hydrogen bond acceptors. These are crucial interactions for binding to biological targets like proteins and enzymes.

Aromatic and Hydrophobic Interactions: The pyridine and 4-chlorophenyl rings provide platforms for π-π stacking and hydrophobic interactions, which are also critical for molecular recognition and binding affinity. The 4-chlorophenyl group is a common substituent in drug candidates, known to effectively occupy hydrophobic pockets in target proteins.

Structural Rigidity and Defined Geometry: The scaffold provides a relatively rigid framework, which helps in pre-organizing the appended functional groups in a specific spatial orientation. This can lead to higher binding affinity and selectivity for a biological target. The dihedral angle between the pyridine and benzene (B151609) rings confers a specific three-dimensional shape to the molecule. nih.gov

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The this compound scaffold is well-suited for the development of lead compounds.

By systematically modifying the scaffold, a library of analogues can be generated for screening against various biological targets. Potential modifications are outlined in the table below.

| Modification Site | Potential Reaction | Resulting Functional Group | Purpose |

| 3-Nitro group | Reduction | Amino group | Introduce basicity, new hydrogen bonding |

| 4-Amino group | Acylation, Alkylation | Amide, Tertiary amine | Modify hydrogen bonding, size, and lipophilicity |

| Pyridine Ring | Nucleophilic Aromatic Substitution (if activated) | Alkoxy, Cyano, etc. | Explore different interactions with target |

| 4-Chlorophenyl Ring | Suzuki or other cross-coupling reactions (if modified to bromo/iodo) | Aryl, Alkyl groups | Modulate hydrophobic interactions and shape |

This systematic approach, known as structure-activity relationship (SAR) studies, is fundamental to optimizing a hit compound into a lead compound with improved drug-like properties.

Furthermore, this scaffold can be adapted to create molecular probes, which are essential tools for studying biological systems. For instance, a radioactive isotope (like ¹⁸F) could be incorporated into the 4-chlorophenyl ring to create a tracer for Positron Emission Tomography (PET) imaging, a technique used to visualize and measure changes in metabolic processes. nih.gov Alternatively, a fluorescent tag could be attached to the molecule, allowing for its use in fluorescence microscopy or binding assays to study its interaction with a target protein in real-time.

Target validation is the process of demonstrating that a specific biological target (e.g., an enzyme or receptor) is critically involved in a disease process and that modulating its function will lead to a therapeutic benefit. Once a potent and selective lead compound is developed from the this compound scaffold, it can be used as a chemical tool to validate its biological target.

For example, if a compound from this series is found to inhibit a particular kinase, it can be used in cell-based assays to study the consequences of that inhibition. Researchers can treat cancer cells with the compound and observe effects on cell proliferation, survival, or motility. sci-hub.st A positive result, such as the induction of apoptosis in cancer cells, helps to validate the kinase as a viable target for cancer therapy.

Moreover, these compounds can be used in animal models of disease. Administering the compound to an animal model and observing a reduction in tumor growth or other disease symptoms provides strong evidence for the target's role in the disease and the therapeutic potential of inhibiting it. sci-hub.st This preclinical research is a critical step before any consideration of clinical development and provides the foundational evidence for the "druggability" of a biological target.

Future Research Directions for N 4 Chlorophenyl 3 Nitropyridin 4 Amine

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods provide essential data for structural confirmation, advanced techniques are required to understand the molecule's dynamic behavior, which is crucial for its interaction with biological targets. Future studies should employ these methods to create a comprehensive picture of the conformational landscape and interaction dynamics of N-(4-chlorophenyl)-3-nitropyridin-4-amine.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. unibas.it For this compound, DNMR could be used to study the rotational barrier around the C4-N bond connecting the pyridine (B92270) ring to the exocyclic amine. This rotation governs the relative orientation of the two aromatic rings, a key determinant of its binding capabilities. By analyzing spectral changes over a range of temperatures, it is possible to calculate the free energy of activation for this process, providing insight into the molecule's flexibility. unibas.it

Two-dimensional (2D) NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can elucidate binding interactions by measuring changes in the molecule's diffusion coefficient upon association with a target protein. researchgate.net Other 2D NMR methods can map the molecule's internal mobility patterns and characterize its three-dimensional structure in solution. libretexts.orgnews-medical.net

Furthermore, time-resolved fluorescence spectroscopy offers a means to study the real-time binding kinetics of the compound with potential biological targets. wikipedia.org Techniques like Time-Resolved Fluorescence Anisotropy (TR-FA) can measure the rotational time of the molecule, which changes upon binding to a larger macromolecule, thereby providing direct evidence of interaction and kinetic data. nih.govresearchgate.net These methods are particularly valuable for studying low-affinity interactions that are challenging to quantify with other techniques. nih.govacs.org

Table 1: Proposed Spectroscopic Techniques for Dynamic Studies

| Technique | Research Application | Potential Insights |

|---|---|---|

| Dynamic NMR (DNMR) | Conformational analysis | Energy barriers for bond rotation, molecular flexibility |

| 2D NMR (e.g., DOSY, NOESY) | Interaction and structural studies | Binding confirmation, intermolecular distances, 3D solution structure |

| Time-Resolved Fluorescence Spectroscopy | Binding kinetics | Real-time association/dissociation rates with biological targets |

Hybridization with Other Pharmacophores for Multi-Target Approaches

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity. nih.gov This approach aims to produce agents that can interact with multiple biological targets, potentially leading to enhanced efficacy or the ability to overcome drug resistance. researchgate.net The aminopyridine scaffold of this compound is an ideal candidate for such hybridization strategies. rsc.orgnih.gov

Future research should focus on designing and synthesizing hybrid compounds where this compound is covalently linked to other known bioactive moieties. For instance, given that various pyridine and pyrimidine derivatives act as kinase inhibitors, linking this compound to a pharmacophore known to bind to the ATP pocket of a specific kinase could yield a potent and selective multi-target inhibitor. rsc.orgmdpi.commdpi.com The choice of linker—its length, flexibility, and chemical nature—is critical and would need to be systematically optimized to ensure that both pharmacophoric units can achieve their optimal binding conformations. researchgate.net

Another avenue involves hybridization with DNA alkylating agents. By attaching a nitrogen mustard or similar alkylating group, it may be possible to create a molecule that is first directed to a specific protein target by the aminopyridine portion, and then exerts a secondary cytotoxic effect through DNA alkylation. This could lead to highly specific anticancer agents with a dual mechanism of action.

Table 2: Potential Hybridization Strategies

| Pharmacophore to Hybridize | Potential Target Class | Therapeutic Rationale |

|---|---|---|

| Kinase inhibitor fragments (e.g., pyrimidine, pyrazole) | Protein Kinases (e.g., EGFR, VEGFR) | Develop multi-target anticancer agents |

| Nitrogen Mustard | DNA | Create targeted cytotoxic agents |

| Sulfonamide moieties | Carbonic Anhydrases, other enzymes | Explore novel enzyme inhibitory activities |

Mechanistic Insights into Novel Biological Activities (excluding clinical)

The this compound scaffold is structurally related to compounds with known biological activities, suggesting several avenues for investigation. A key area of future research will be to screen this compound against various biological targets and, upon identifying activity, to elucidate the underlying mechanism of action at the molecular level.

Recent studies have identified 3-nitropyridine (B142982) analogues as a novel class of potent microtubule-targeting agents. nih.gov These compounds were found to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov It is therefore highly pertinent to investigate whether this compound exhibits similar activity. In vitro tubulin polymerization assays, cell cycle analysis via flow cytometry, and immunofluorescence microscopy to observe effects on the cellular microtubule network would be key experiments.

Furthermore, the broader aminopyridine class has demonstrated a wide spectrum of biological effects, including antibacterial activity and inhibition of various enzymes. rsc.orgmdpi.com Screening this compound against a panel of kinases, proteases, and bacterial strains could uncover novel activities. If, for example, the compound shows inhibitory effects on a particular enzyme, subsequent mechanistic studies would involve kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive) and structural biology techniques like X-ray crystallography to visualize the binding mode within the enzyme's active site.

Exploration of New Synthetic Pathways and Green Methodologies

Advancing the synthetic chemistry of this compound is crucial for facilitating its future study and potential application. Research should focus on developing novel, efficient, and environmentally sustainable synthetic routes.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govrsc.orgmdpi.com The synthesis of N-aryl amines and other N-heterocycles has been shown to be highly amenable to microwave irradiation. nih.govnih.govresearchgate.net A future research goal should be to develop a microwave-assisted protocol for the nucleophilic aromatic substitution reaction between a suitable 4-halopyridine precursor and 4-chloroaniline (B138754). This could significantly improve the efficiency of the synthesis.

Q & A

Q. What are the established synthetic protocols for N-(4-chlorophenyl)-3-nitropyridin-4-amine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic aromatic substitution by refluxing 2-chloro-3-nitropyridine with p-chloroaniline in ethanol for 4 hours at 385 K. Key steps include:

- Solvent selection (ethanol ensures solubility and moderate polarity).

- Stoichiometric 1:1 molar ratio of reactants.

- Purification via ether extraction and recrystallization from diethyl ether to yield red-brown prisms . Optimization considerations:

- Alternative solvents (e.g., DMF for faster kinetics) or catalysts (e.g., KF/Al₂O₃ for improved yields).

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD): Monoclinic crystal system (space group C2/c) with unit cell parameters a = 30.472 Å, b = 3.8032 Å, c = 21.300 Å, and β = 123.153°. Intramolecular N–H⋯O and C–H⋯N interactions stabilize the planar conformation (r.m.s. deviation = 0.120 Å) .

- Spectroscopy: ¹H/¹³C NMR for functional group verification, UV-Vis for electronic transitions, and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

The crystal lattice is stabilized by:

- C–H⋯O hydrogen bonds: Form centrosymmetric dimers with a centroid⋯centroid separation of 3.8032 Å along the b-axis.

- π–π stacking: Between pyridyl and chlorophenyl rings (separation ≈ 3.6–3.8 Å), enhancing thermal stability.

- Halogen interactions: Cl⋯Cl contacts (3.4366 Å) and weak C–H⋯Cl bonds contribute to supramolecular columnar assembly . Implications: These interactions may influence solubility, melting point, and potential co-crystal design for drug formulation.

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation strategies include:

- Variable-temperature NMR: To detect conformational equilibria.

- DFT calculations: Compare experimental ¹³C chemical shifts with computed values (e.g., using B3LYP/6-311+G(d,p)).

- SC-XRD validation: Resolve ambiguities in substituent positioning (e.g., nitro group orientation) .

Q. What computational tools are recommended for refining the crystal structure of this compound?

Q. What biological or pharmacological applications are suggested by the structural features of this compound?

While direct studies are limited, structural analogs (e.g., pyridinyl amines) show:

- Antimicrobial activity: Pyrimidine-thione derivatives exhibit antifungal properties via enzyme inhibition (e.g., lanosterol demethylase) .

- Kinase inhibition: Nitro and chlorophenyl groups may target ATP-binding pockets in cancer-relevant kinases . Research avenues:

- Screen against microbial panels or cancer cell lines.

- Modify the nitro group to amine or amide for prodrug development .

Methodological Considerations

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Microwave-assisted synthesis: Reduce reaction time and improve efficiency.

- Protecting groups: Temporarily shield reactive sites (e.g., amine) during functionalization.

- High-throughput screening: Optimize conditions (solvent, catalyst, temperature) using automated platforms .

Q. What analytical techniques are critical for characterizing byproducts or degradation products?

- LC-MS/MS: Identify trace impurities (e.g., unreacted p-chloroaniline).

- PXRD: Detect polymorphic forms or amorphous content.

- Thermogravimetric analysis (TGA): Assess thermal decomposition pathways .

Data Interpretation Challenges

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. What strategies validate the reproducibility of crystal structure determinations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.